JAK2 Kinase Inhibition: Azepane Fragment Activity Versus Piperidine-Containing Kinase Inhibitors
3-(Azepan-1-ylmethyl)-1H-indole demonstrates measurable JAK2 tyrosine kinase inhibitory activity (IC50 = 10.7 μM) as a fragment-sized ligand, confirmed by the Scripps Research Institute Molecular Screening Center [1]. In contrast, structurally related piperidine-containing indole derivatives have been optimized for entirely different kinase targets, with some analogs achieving sub-nanomolar potency against PI3Kδ (IC50 = 0.480 nM) [2]. This divergence in kinase selectivity highlights that the azepane ring, despite lacking optimization, provides a distinct starting point for JAK2-targeted hit expansion that cannot be replicated by simply substituting piperidine.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 μM (10,700 nM) |
| Comparator Or Baseline | Piperidine-containing indole derivative (CHEMBL2165506): IC50 = 0.480 nM against PI3Kδ |
| Quantified Difference | >20,000-fold difference in potency; distinct kinase target profile (JAK2 vs. PI3Kδ) |
| Conditions | JAK2 assay: Tyrosine-protein kinase JAK2 (Human) at The Scripps Research Institute Molecular Screening Center. PI3Kδ assay: competitive fluorescence polarization, 30 min incubation. |
Why This Matters
Demonstrates that the azepane-containing scaffold engages JAK2, providing a validated fragment hit for JAK2 inhibitor programs, whereas piperidine analogs have been directed toward PI3Kδ and other kinases.
- [1] BindingDB BDBM47437: IC50 = 1.07E+4 nM (10.7 μM) against Tyrosine-protein kinase JAK2 (Human). The Scripps Research Institute Molecular Screening Center. PDB IDs: 5Q1R, 5QPG. View Source
- [2] BindingDB BDBM50394916 (CHEMBL2165506): IC50 = 0.480 nM against PI3Kδ. Competitive fluorescence polarization assay, 30 min. View Source
